tert-butyl N-(1-carbamoyl-1,2,3,4-tetrahydroisoquinolin-5-yl)carbamate
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Overview
Description
tert-Butyl N-(1-carbamoyl-1,2,3,4-tetrahydroisoquinolin-5-yl)carbamate: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a carbamoyl group, and a tetrahydroisoquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(1-carbamoyl-1,2,3,4-tetrahydroisoquinolin-5-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable precursor of the tetrahydroisoquinoline moiety. One common method involves the use of Boc (tert-butoxycarbonyl) protection for the amine group, followed by coupling with the tetrahydroisoquinoline derivative under appropriate conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine) in an organic solvent such as dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions and purification steps. Techniques such as crystallization, distillation, and chromatography may be employed to isolate and purify the final product .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-(1-carbamoyl-1,2,3,4-tetrahydroisoquinolin-5-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of possible products .
Scientific Research Applications
tert-Butyl N-(1-carbamoyl-1,2,3,4-tetrahydroisoquinolin-5-yl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-(1-carbamoyl-1,2,3,4-tetrahydroisoquinolin-5-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. For example, it could inhibit acetylcholinesterase, preventing the breakdown of acetylcholine and enhancing cholinergic signaling .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler carbamate derivative with similar protective properties.
tert-Butyl N-(2,3-dihydroxypropyl)carbamate: Another carbamate derivative with different functional groups.
tert-Butyl N-(1,2,3,4-tetrahydroisoquinolin-4-yl)carbamate: A closely related compound with a different substitution pattern on the tetrahydroisoquinoline ring.
Uniqueness
tert-Butyl N-(1-carbamoyl-1,2,3,4-tetrahydroisoquinolin-5-yl)carbamate is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with specific molecular targets and exhibit distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C15H21N3O3 |
---|---|
Molecular Weight |
291.35 g/mol |
IUPAC Name |
tert-butyl N-(1-carbamoyl-1,2,3,4-tetrahydroisoquinolin-5-yl)carbamate |
InChI |
InChI=1S/C15H21N3O3/c1-15(2,3)21-14(20)18-11-6-4-5-10-9(11)7-8-17-12(10)13(16)19/h4-6,12,17H,7-8H2,1-3H3,(H2,16,19)(H,18,20) |
InChI Key |
NVESSMAPOXXKKB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC2=C1CCNC2C(=O)N |
Origin of Product |
United States |
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